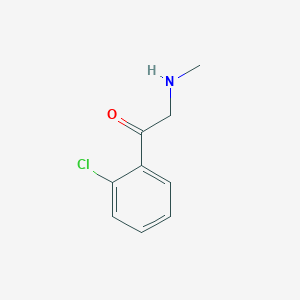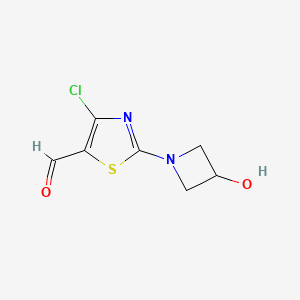
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound with a molecular formula of C7H7ClN2O2S. This compound is notable for its unique structure, which includes a thiazole ring, a chloro substituent, and an azetidine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chloro substituent and the azetidine moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or sale.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(3-hydroxyazetidin-1-yl)benzaldehyde: This compound shares a similar structure but has a benzaldehyde moiety instead of a thiazole ring.
Methyl 4-chloro-2-(3-hydroxyazetidin-1-yl)-2H-thiazole-5-carboxylate: Another related compound with a carboxylate group instead of an aldehyde.
Uniqueness
4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7ClN2O2S |
|---|---|
Molecular Weight |
218.66 g/mol |
IUPAC Name |
4-chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H7ClN2O2S/c8-6-5(3-11)13-7(9-6)10-1-4(12)2-10/h3-4,12H,1-2H2 |
InChI Key |
GPZCJQJWCIPPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC(=C(S2)C=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


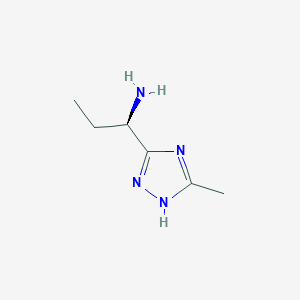
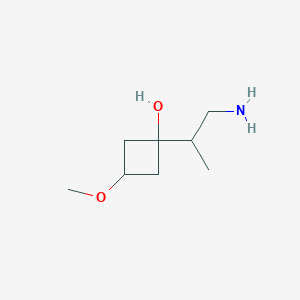
![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
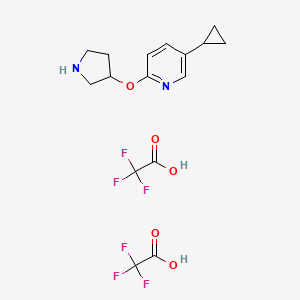
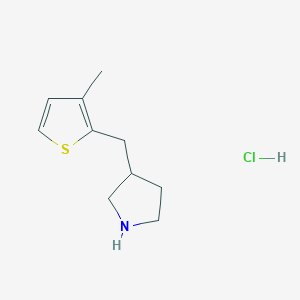
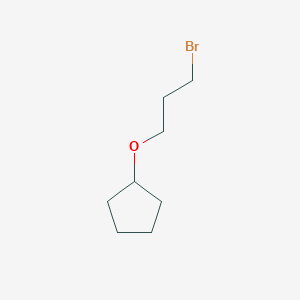
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)
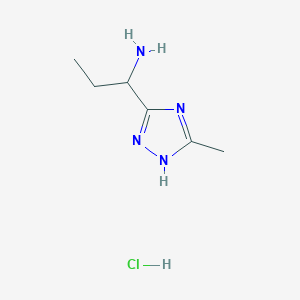
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)

